Tert-butyl 4-bromo-2-iodobenzoate
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Overview
Description
Tert-butyl 4-bromo-2-iodobenzoate is an organic compound with the molecular formula C11H12BrIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and iodine atoms, and the carboxyl group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-2-iodobenzoate typically involves the esterification of 4-bromo-2-iodobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar esterification reactions but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with other groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and catalysts like palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Reagents such as boronic acids and palladium catalysts are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the halogen atoms are replaced with aryl groups.
Scientific Research Applications
Tert-butyl 4-bromo-2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic benefits.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-2-iodobenzoate in chemical reactions involves the activation of the benzene ring by the electron-withdrawing effects of the bromine and iodine atoms. This makes the ring more susceptible to nucleophilic attack. The tert-butyl ester group can also influence the reactivity and stability of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-iodobenzoate: Similar structure but lacks the bromine atom.
Tert-butyl 4-bromobenzoate: Similar structure but lacks the iodine atom.
Tert-butyl 2-iodobenzoate: Iodine atom is positioned differently on the benzene ring.
Uniqueness
Tert-butyl 4-bromo-2-iodobenzoate is unique due to the presence of both bromine and iodine atoms on the benzene ring, which provides distinct reactivity patterns compared to its analogs. This dual halogenation allows for more versatile chemical transformations and applications in synthesis.
Properties
Molecular Formula |
C11H12BrIO2 |
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Molecular Weight |
383.02 g/mol |
IUPAC Name |
tert-butyl 4-bromo-2-iodobenzoate |
InChI |
InChI=1S/C11H12BrIO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 |
InChI Key |
VHJJQNXNSQGIHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)I |
Origin of Product |
United States |
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